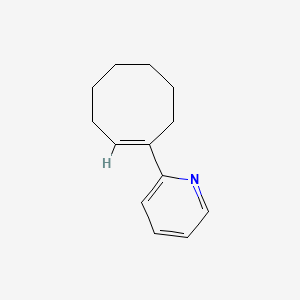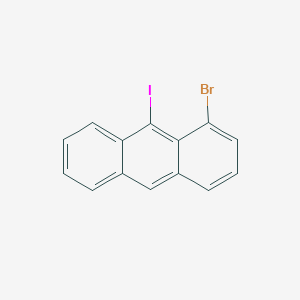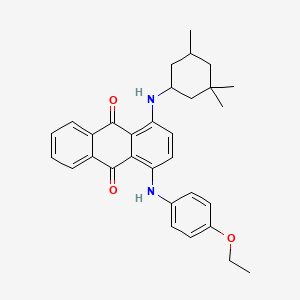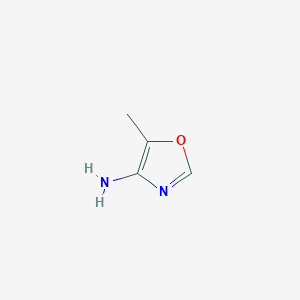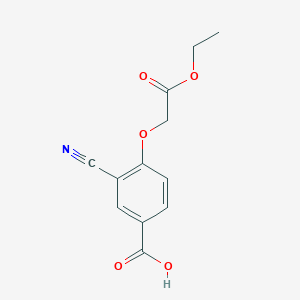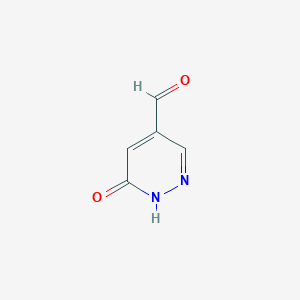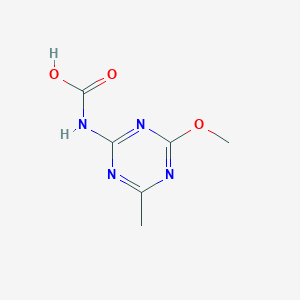
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fourth position, a methyl group at the sixth position, and a carbamic acid group at the second position of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine with an appropriate carbamoylating agent. One common method is the reaction of 4-methoxy-6-methyl-1,3,5-triazine with isocyanates under controlled conditions to form the desired carbamic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Applications De Recherche Scientifique
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-6-methyl-1,3,5-triazine): Lacks the carbamic acid group.
(4-Methoxy-1,3,5-triazin-2-yl)carbamic acid: Lacks the methyl group at the sixth position.
(6-Methyl-1,3,5-triazin-2-yl)carbamic acid: Lacks the methoxy group at the fourth position.
Uniqueness
(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is unique due to the specific combination of functional groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8N4O3 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid |
InChI |
InChI=1S/C6H8N4O3/c1-3-7-4(10-6(11)12)9-5(8-3)13-2/h1-2H3,(H,11,12)(H,7,8,9,10) |
Clé InChI |
WEAHDCKRWCXVPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)OC)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


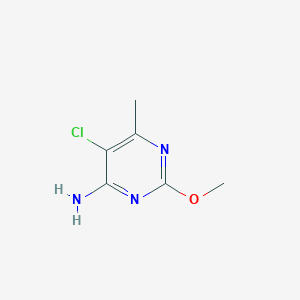
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

